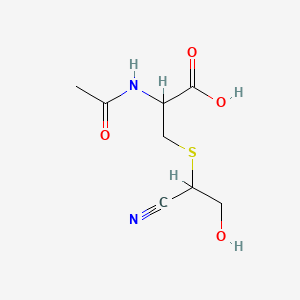

N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Acetil-S-(1-ciano-2-hidroxietil)cisteína es un derivado del ácido mercaptúrico que se forma como metabolito del acrilonitrilo y del oxirano-carbonitrilo. Este compuesto es significativo en toxicología y estudios ambientales debido a su papel en la desintoxicación de sustancias nocivas a través de la conjugación con glutatión.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

N-Acetil-S-(1-ciano-2-hidroxietil)cisteína puede sintetizarse mediante la reacción de acrilonitrilo con glutatión, seguida de acetilación. El proceso implica:

Reacción de Conjugación: El acrilonitrilo reacciona con glutatión en presencia de glutatión S-transferasa para formar S-(1-ciano-2-hidroxietil)glutatión.

Acetilación: El intermedio se acetila luego usando anhídrido acético para producir N-Acetil-S-(1-ciano-2-hidroxietil)cisteína.

Métodos de Producción Industrial

La producción industrial de N-Acetil-S-(1-ciano-2-hidroxietil)cisteína generalmente implica la síntesis a gran escala utilizando vías de reacción similares, pero optimizadas para obtener rendimientos y pureza más altos. Esto incluye condiciones de reacción controladas como temperatura, pH y el uso de catalizadores para mejorar la eficiencia de los pasos de conjugación y acetilación.

Análisis De Reacciones Químicas

Tipos de Reacciones

N-Acetil-S-(1-ciano-2-hidroxietil)cisteína experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar sulfóxidos y sulfonas.

Reducción: Las reacciones de reducción pueden convertir el grupo ciano en una amina.

Sustitución: El grupo hidroxilo puede participar en reacciones de sustitución, formando varios derivados.

Reactivos y Condiciones Comunes

Oxidación: El peróxido de hidrógeno o los perácidos se utilizan comúnmente como agentes oxidantes.

Reducción: Se emplean agentes reductores como hidruro de litio y aluminio o hidrogenación catalítica.

Sustitución: Se utilizan reactivos como haluros de alquilo o cloruros de acilo en condiciones básicas o ácidas.

Productos Principales

Oxidación: Sulfóxidos y sulfonas.

Reducción: Derivados de amina.

Sustitución: Varios derivados alquilados o acilados.

Aplicaciones Científicas De Investigación

N-Acetil-S-(1-ciano-2-hidroxietil)cisteína tiene diversas aplicaciones en la investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar las vías de desintoxicación y la formación de ácidos mercaptúricos.

Biología: Investigado por su papel en los procesos de desintoxicación celular y como un biomarcador para la exposición al acrilonitrilo.

Medicina: Explorado por su potencial en intervenciones terapéuticas para mitigar los efectos de las exposiciones tóxicas.

Industria: Utilizado en el monitoreo ambiental para evaluar la exposición a productos químicos nocivos.

Mecanismo De Acción

El mecanismo por el cual N-Acetil-S-(1-ciano-2-hidroxietil)cisteína ejerce sus efectos implica su formación a través de la conjugación del acrilonitrilo con glutatión. Esta vía de desintoxicación es crucial para neutralizar los intermedios reactivos y prevenir el daño celular. El compuesto se dirige e interactúa con varias enzimas y proteínas involucradas en la desintoxicación, como la glutatión S-transferasa.

Comparación Con Compuestos Similares

Compuestos Similares

N-Acetil-S-(2-hidroxietil)cisteína: Otro derivado del ácido mercaptúrico formado a partir de la desintoxicación del óxido de etileno.

N-Acetil-S-(2-cianoetil)cisteína: Formado a partir de la desintoxicación del acrilonitrilo, similar a N-Acetil-S-(1-ciano-2-hidroxietil)cisteína pero con una estructura diferente.

Singularidad

N-Acetil-S-(1-ciano-2-hidroxietil)cisteína es única debido a su formación específica a partir del acrilonitrilo y el oxirano-carbonitrilo, destacando su papel en la desintoxicación de estos compuestos particulares. Su estructura le permite participar en vías bioquímicas específicas, convirtiéndolo en un valioso biomarcador para la exposición a estos productos químicos.

Esta visión general completa proporciona una comprensión detallada de N-Acetil-S-(1-ciano-2-hidroxietil)cisteína, cubriendo su síntesis, reacciones, aplicaciones y características únicas.

Propiedades

IUPAC Name |

2-acetamido-3-(1-cyano-2-hydroxyethyl)sulfanylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O4S/c1-5(12)10-7(8(13)14)4-15-6(2-9)3-11/h6-7,11H,3-4H2,1H3,(H,10,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEMSOISQYXTWFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSC(CO)C#N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3,4-dimethoxybenzoate](/img/structure/B12103589.png)

![2-([(4-Chlorophenyl)sulfanyl]methyl)pyrrolidine](/img/structure/B12103592.png)

![2-acetamido-N-[2-(4-nitroanilino)-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12103598.png)

![5,14-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,6,7,8,9,10,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12103606.png)

![(S)-3,3'-Diphenyl-[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B12103628.png)

![(6Z,14Z)-12-hydroxy-2-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-9-[(6-hydroxy-4,9-dimethyl-2-oxo-1,3,8-trioxaspiro[4.5]decan-7-yl)oxy]-3,8,10,12-tetramethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione](/img/structure/B12103648.png)

![2-[[2-[[2-[[2-[(2-Acetamido-3-methyl-3-sulfanylbutanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-sulfanylidenepropaneperoxoic acid;acetic acid](/img/structure/B12103655.png)